6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine
Description
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Properties
IUPAC Name |
6-but-2-ynoxyimidazo[1,2-b]pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c1-2-3-8-14-10-5-4-9-11-6-7-13(9)12-10/h4-7H,8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UONLXKICTXMJNM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CCOC1=NN2C=CN=C2C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of 6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine are Interleukin-17A (IL-17A) and Transforming Growth Factor-β Activated Kinase (TAK1) . IL-17A is a major pathological cytokine secreted from Th17 cells, playing a key role in chronic inflammation and tissue damage. TAK1 is a serine/threonine kinase that is important for cell growth, differentiation, and apoptosis.
Mode of Action
This compound interacts with its targets by inhibiting their activity. It inhibits IL-17A, a pro-inflammatory cytokine, and TAK1, which is upregulated and overexpressed in multiple myeloma. The compound inhibits TAK1 at nanomolar concentrations.
Biochemical Pathways
The compound affects the IL-23/IL-17 axis, which is critical to the pathogenesis of psoriatic disease. It also impacts the transforming growth factor-beta (TGF-β) pathway, as TAK1 is a key component of this pathway.
Biological Activity
6-(But-2-yn-1-yloxy)imidazo[1,2-b]pyridazine is a compound belonging to the imidazo[1,2-b]pyridazine family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
The biological activity of this compound is primarily attributed to its role as a kinase inhibitor. In particular, it has been studied for its inhibitory effects on various kinases involved in critical signaling pathways.
- VEGF Receptor Inhibition : Studies have shown that derivatives of imidazo[1,2-b]pyridazine can inhibit the vascular endothelial growth factor receptor 2 (VEGFR2), which plays a significant role in tumor angiogenesis. For instance, one derivative demonstrated an IC50 value of 7.1 nM against VEGFR2, indicating potent inhibitory activity .
- IKKβ Inhibition : The compound has also been evaluated as an inhibitor of IκB kinase β (IKKβ), which is crucial in the NF-κB signaling pathway associated with inflammation and cancer. Modifications to the compound have enhanced its potency in cell-based assays .
- TAK1 Kinase Inhibition : Recent research highlights that certain derivatives exhibit strong inhibitory activity against TAK1 kinase, with a lead compound showing an IC50 of 55 nM. This inhibition correlates with anti-multiple myeloma activity .
Biological Activities
The biological activities of this compound can be summarized as follows:
Case Studies
Several studies have investigated the efficacy of imidazo[1,2-b]pyridazine derivatives in various biological contexts:
- Cancer Research : A study demonstrated that a specific derivative inhibited the growth of multiple myeloma cell lines (MPC-11 and H929) effectively at low concentrations (GI50 values around 30 nM). This suggests a promising avenue for targeted therapies in hematological malignancies .
- Inflammation Models : Another study found that modifications to the imidazo[1,2-b]pyridazine scaffold increased its ability to inhibit IKKβ, leading to decreased inflammatory responses in murine models .
Structure-Activity Relationships (SAR)
The structural modifications of imidazo[1,2-b]pyridazine derivatives significantly influence their biological activities:
- Substituent Variations : The introduction of different substituents at various positions on the imidazo[1,2-b]pyridazine core alters the binding affinity to target kinases and affects pharmacokinetic properties.
- Polar vs. Non-polar Modifications : Adjustments in polarity have been shown to enhance cell permeability and bioavailability, leading to improved efficacy in cellular assays .
Q & A
Q. What are the established synthetic routes for 6-(but-2-yn-1-yloxy)imidazo[1,2-b]pyridazine, and how do reaction conditions influence yield?
The synthesis of imidazo[1,2-b]pyridazine derivatives typically involves cyclization reactions between pyridazine precursors and functionalized amines. For example, bromo-intermediates (e.g., 3-bromoimidazo[1,2-b]pyridazines) can undergo Suzuki-Miyaura coupling or nucleophilic substitutions to introduce alkoxy groups like but-2-yn-1-yloxy . Key variables include:
- Catalysts : Palladium-based catalysts (e.g., Pd(PPh₃)₄) for cross-coupling reactions.
- Temperature : Reactions often proceed at 80–100°C under inert atmospheres to prevent side reactions.
- Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity.
Yield optimization requires careful control of stoichiometry and purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) .
Q. How can spectral data (NMR, HRMS) resolve structural ambiguities in substituted imidazo[1,2-b]pyridazines?
- ¹H NMR : Protons adjacent to the but-2-yn-1-yloxy group exhibit deshielding (~δ 4.8–5.2 ppm for OCH₂C≡C). Aromatic protons in the pyridazine ring appear as doublets (J = 8–10 Hz) due to vicinal coupling.
- ¹³C NMR : The acetylenic carbons (C≡C) resonate at ~75–85 ppm, while the pyridazine carbons range from 110–150 ppm.
- HRMS : Confirm molecular formula with <2 ppm error (e.g., [M+H]+ for C₁₀H₉N₃O: calcd. 187.0746, found 187.0748) .
Q. What are the stability considerations for this compound under varying pH and temperature?
- pH Stability : The compound may hydrolyze under strongly acidic (pH < 3) or basic (pH > 10) conditions due to cleavage of the ether linkage.
- Thermal Stability : Decomposition occurs above 150°C; storage at –20°C in anhydrous DMSO or under nitrogen is recommended .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of this compound in kinase inhibition assays?
Density Functional Theory (DFT) calculations can map electrostatic potentials and frontier molecular orbitals to identify nucleophilic/electrophilic sites. For example:
- HOMO-LUMO Gaps : Narrow gaps (~3–4 eV) correlate with enhanced binding to ATP pockets in kinases like TAK1.
- Docking Studies : Molecular dynamics simulations (e.g., AutoDock Vina) reveal binding affinities (ΔG < –8 kcal/mol) when the but-2-yn-1-yloxy group occupies hydrophobic pockets .
Q. What strategies mitigate solubility challenges in biological assays for this compound?
Q. How do substituent variations on the imidazo[1,2-b]pyridazine core affect in vitro cytotoxicity?
Structure-Activity Relationship (SAR) studies show:
Q. What analytical techniques resolve contradictions in crystallographic vs. solution-phase structural data?
- X-ray Crystallography : Confirms planarity of the imidazo[1,2-b]pyridazine core but may not capture dynamic conformations.
- NMR Relaxation Studies : Reveal rotational flexibility of the but-2-yn-1-yloxy group in solution.
- DFT-Optimized Structures : Compare with experimental data to validate tautomeric forms .
Q. How can multicomponent reactions streamline the synthesis of imidazo[1,2-b]pyridazine derivatives?
A one-pot approach using 2-aminopyridazine, propargyl bromide, and a carbonyl component (e.g., aldehydes) under microwave irradiation (100°C, 30 min) achieves 60–75% yield. Benefits include reduced purification steps and scalability .
Methodological Guidelines
- Synthetic Optimization : Use Design of Experiments (DoE) to screen catalysts, solvents, and temperatures .
- Data Validation : Cross-reference NMR assignments with DEPT-135 and HSQC experiments .
- Biological Testing : Prioritize assays with orthogonal readouts (e.g., fluorescence polarization + SPR) to confirm target engagement .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
